The synthesis of 15-Keto Bimatoprost-d5 involves the oxidation of Bimatoprost using oxidizing agents such as hydrogen peroxide. This method allows for the conversion of the parent compound into its keto form, which possesses distinct pharmacological properties .
The reaction typically requires careful control of conditions to ensure that the desired keto form is produced without significant by-products. The use of deuterated solvents during synthesis may also be employed to incorporate deuterium into the final product effectively.
The molecular structure of 15-Keto Bimatoprost-d5 features a cyclopentyl ring and a long hydrocarbon chain, characteristic of prostaglandin analogs. The presence of the keto group at the 15-position alters its biological activity compared to Bimatoprost .
15-Keto Bimatoprost-d5 can participate in various chemical reactions typical for ketones and prostaglandins, including nucleophilic additions and reductions. The reactivity can vary based on the functional groups present and their positions within the molecule.
The compound's stability under light and its storage conditions (recommended at -20°C under inert atmosphere) are crucial for maintaining its integrity during experimental applications .
15-Keto Bimatoprost-d5 acts primarily by binding to prostaglandin receptors, specifically the FP receptor subtype. This interaction leads to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure. The presence of deuterium enhances its metabolic stability, allowing for prolonged action compared to non-labeled counterparts .
Research indicates that compounds like 15-Keto Bimatoprost-d5 can exhibit altered pharmacokinetics due to isotopic labeling, which can be crucial in understanding their behavior in biological systems.
The compound's reactivity is influenced by its functional groups, particularly the keto group, which can participate in various chemical transformations typical for ketones.
15-Keto Bimatoprost-d5 is primarily used in pharmacological research to study the mechanisms of action and metabolic pathways of prostaglandin analogs. Its isotopic labeling allows researchers to trace its distribution and metabolism in biological systems accurately. Additionally, it may serve as a reference standard in analytical chemistry methods such as mass spectrometry .
15-Keto Bimatoprost-d5 is a deuterium-labeled analog of the prostaglandin F2α (PGF2α) metabolite 15-keto bimatoprost. This isotopically modified compound serves as a critical internal standard in pharmaceutical research, enabling precise quantification of bimatoprost and its metabolites in biological matrices. Its development addresses the need for accurate pharmacokinetic profiling in ocular hypotensive studies [2] [7].
Molecular Formula: C₂₅H₃₀D₅NO₄ [2] [3] [5]Molecular Weight: 418.58 g/mol (deuterated form) [2] [5]CAS Registry Number: 1163135-96-3 [4] [5] [7]IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-en-1-yl]cyclopentyl]-N-(1,1,2,2,2-pentadeuterioethyl)hept-5-enamide [4] [6]
Core Structural Features:
Table 1: Structural Comparison with Parent Compound
Property | 15-Keto Bimatoprost-d5 | Bimatoprost |
---|---|---|
Molecular Formula | C₂₅H₃₀D₅NO₄ | C₂₅H₃₇NO₄ |
Molecular Weight | 418.58 g/mol | 415.57 g/mol |
C15 Position | Ketone (oxidized) | Hydroxyl |
Amide Nitrogen | N-CD₂CD₃ | N-CH₂CH₃ |
Deuterium Incorporation:
Synthetic Rationale:
Table 2: Isotopic Composition Profile
Isotopologue | Deuterium Position | Abundance | Utility |
---|---|---|---|
15-Keto Bimatoprost-d5 | Ethylamide (full deuteration) | >98% | Quantitative bioanalysis |
Unlabeled compound | None | N/A | Biological activity studies |
Physicochemical Properties:
Metabolic Significance:
Discovery Timeline:
Regulatory Status:
Analytical Applications:
Table 3: Regulatory and Classification Overview
Classification Aspect | Designation | Reference |
---|---|---|
Primary Use | Stable Isotope-Labeled Internal Standard | [2] [3] |
Regulatory Category | Controlled Substance (selected regions) | [2] |
Pharmaceutical Role | Bimatoprost Impurity/Metabolite Reference | [6] [7] |
Quality Specification | >95% purity (HPLC) | [6] [8] |
Comprehensive Compound Nomenclature
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3